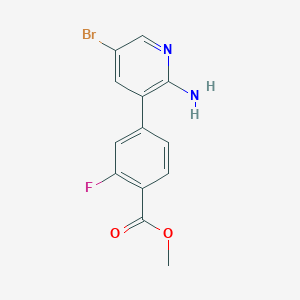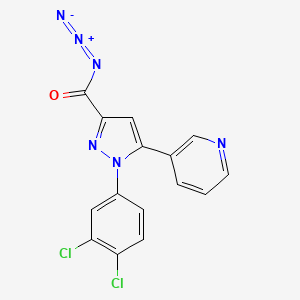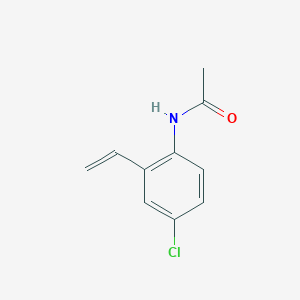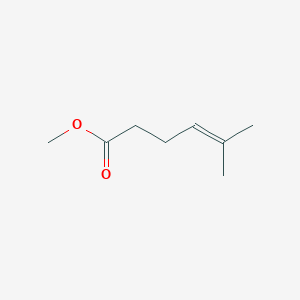
5-Methyl-4-hexenoic acid methyl ester
Descripción general
Descripción
5-Methyl-4-hexenoic acid methyl ester is an organic compound with the molecular formula C8H14O2 It is a methyl ester derivative of hexenoic acid and is characterized by the presence of a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-4-hexenoic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 5-methyl-4-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 5-methyl-4-hexenoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then subjected to distillation to purify the ester product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-hexenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of corresponding diols or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
5-Methyl-4-hexenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-4-hexenoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the double bond in the compound reacts with oxidizing agents to form intermediate species that lead to the final products. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
5-Methyl-4-hexenoic acid methyl ester can be compared with other similar compounds such as:
Methyl 5-hexenoate: Lacks the methyl group at the 5-position, resulting in different reactivity and applications.
Ethyl 5-methyl-4-hexenoate: Has an ethyl ester group instead of a methyl ester, which can affect its physical properties and reactivity.
Methyl 4-pentenoate: Has a shorter carbon chain, leading to different chemical behavior and uses.
These comparisons highlight the unique structural features and reactivity of methyl 5-methyl-4-hexenoate, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
methyl 5-methylhex-4-enoate |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h5H,4,6H2,1-3H3 |
Clave InChI |
NRJSHTINJMCKTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=O)OC)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
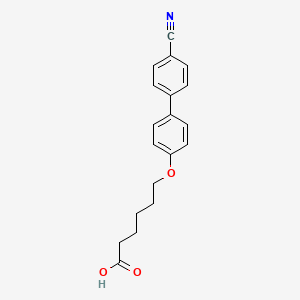

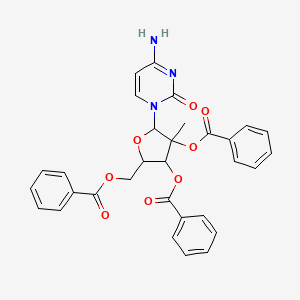

![[1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine](/img/structure/B8474127.png)
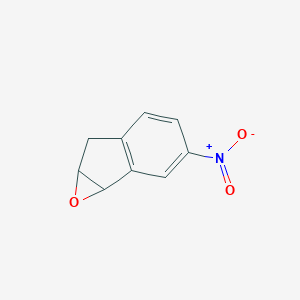
![Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B8474142.png)
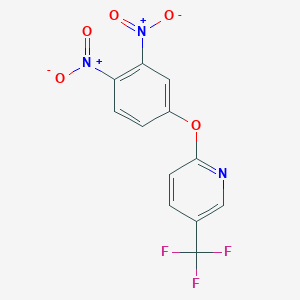
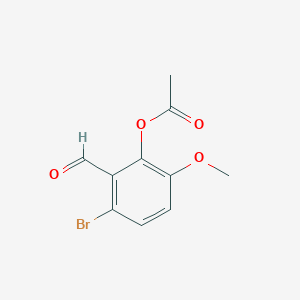
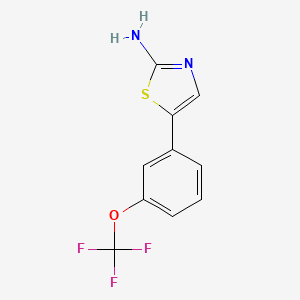
![Imidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8474167.png)
